molecular formula C16H15IN2O3 B6003073 N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide

N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide

Cat. No. B6003073
M. Wt: 410.21 g/mol
InChI Key: KQGSVNFCXONNQX-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as HIH or HIBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, such as AKT and ERK. Additionally, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In plants, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide is thought to promote growth and stress tolerance through the activation of various signaling pathways, such as the MAPK pathway and the ROS signaling pathway.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, depending on the system being studied. In cancer cells, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In plants, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to promote root growth and enhance stress tolerance.

Advantages and Limitations for Lab Experiments

One advantage of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have low toxicity in both cancer cells and plants, making it a potentially safe and effective treatment option.
One limitation of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide and its potential applications in various fields.

Future Directions

There are several potential future directions for research on N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide. In medicine, further studies are needed to fully understand the anti-cancer properties of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide and its potential use as an antibacterial and antifungal agent. In agriculture, research could focus on optimizing the use of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide to enhance crop yields and improve stress tolerance in plants. In materials science, further studies could investigate the photochromic properties of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide and its potential use in various applications, such as sensors and displays.

Synthesis Methods

The synthesis of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the reaction of 4-hydroxy-3-iodobenzaldehyde with 2-(3-methylphenoxy)acetic acid hydrazide in the presence of a base. The reaction produces a yellow solid that is then purified through recrystallization. The yield of the reaction is typically around 50%.

Scientific Research Applications

N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of several cancer cell lines. Additionally, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been studied for its potential use as an antibacterial and antifungal agent.
In agriculture, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been investigated for its ability to enhance plant growth and improve crop yields. Studies have shown that N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide can increase the germination rate of seeds and promote root growth in plants. Additionally, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to improve the resistance of plants to various stress factors, such as drought and salt stress.
In materials science, N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been studied for its potential use as a photochromic material, as it exhibits reversible color changes upon exposure to light.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3/c1-11-3-2-4-13(7-11)22-10-16(21)19-18-9-12-5-6-15(20)14(17)8-12/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGSVNFCXONNQX-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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